

# Introduction: Situating 1-isopropyl-1H-imidazole-4-carboxylic Acid in Modern Research

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## Compound of Interest

Compound Name: *1-isopropyl-1H-imidazole-4-carboxylic acid*

Cat. No.: B3030547

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In the landscape of small molecule drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents.[1][2][3] Among these, the imidazole ring is a privileged scaffold, appearing in drugs with activities ranging from antifungal to antihypertensive.[4] **1-isopropyl-1H-imidazole-4-carboxylic acid** (CAS No: 917364-12-6) represents a key building block within this chemical space.[5][6] Its structure, featuring an imidazole core, a carboxylic acid group, and an isopropyl substituent, presents a unique combination of properties valuable for medicinal chemists. The carboxylic acid moiety, for instance, can act as a bioisostere for other functional groups or engage in critical hydrogen bonding interactions within a biological target.[7]

This guide provides a comprehensive technical overview centered on a fundamental, yet critical, parameter of this molecule: its molecular weight. We will move beyond a simple statement of the value to explore its theoretical basis, detail the rigorous experimental protocols for its verification, and place its importance within the broader context of drug development and analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of how a molecule's identity and purity are unequivocally established.

## Part 1: Fundamental Molecular Properties

The foundational step in characterizing any chemical entity is to define its basic properties. These values are the bedrock upon which all subsequent experimental work is built. For **1-**

**isopropyl-1H-imidazole-4-carboxylic acid**, these properties are summarized below.

## Chemical Identity and Structure

The unambiguous identification of a molecule is achieved through its molecular formula and structure.

- Molecular Formula:  $C_7H_{10}N_2O_2$ [\[5\]](#)[\[8\]](#)
- CAS Number: 917364-12-6[\[5\]](#)[\[6\]](#)
- IUPAC Name: **1-isopropyl-1H-imidazole-4-carboxylic acid**[\[5\]](#)

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Structure of **1-isopropyl-1H-imidazole-4-carboxylic acid**.

## Theoretical Molecular Weight

The molecular weight is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula ( $C_7H_{10}N_2O_2$ ).

- Carbon (C):  $7 \times 12.011 \text{ u} = 84.077 \text{ u}$
- Hydrogen (H):  $10 \times 1.008 \text{ u} = 10.080 \text{ u}$
- Nitrogen (N):  $2 \times 14.007 \text{ u} = 28.014 \text{ u}$
- Oxygen (O):  $2 \times 15.999 \text{ u} = 31.998 \text{ u}$

Sum (Molecular Weight): 154.169 u

For practical applications in mass spectrometry, the monoisotopic mass is often used, which is the mass calculated using the mass of the most abundant isotope of each element.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[5][8]
Average Molecular Weight	154.168 g/mol	[5]
Monoisotopic Mass	154.074228 Da	[9]
CAS Number	917364-12-6	[5][6]

## Part 2: Experimental Verification of Molecular Identity

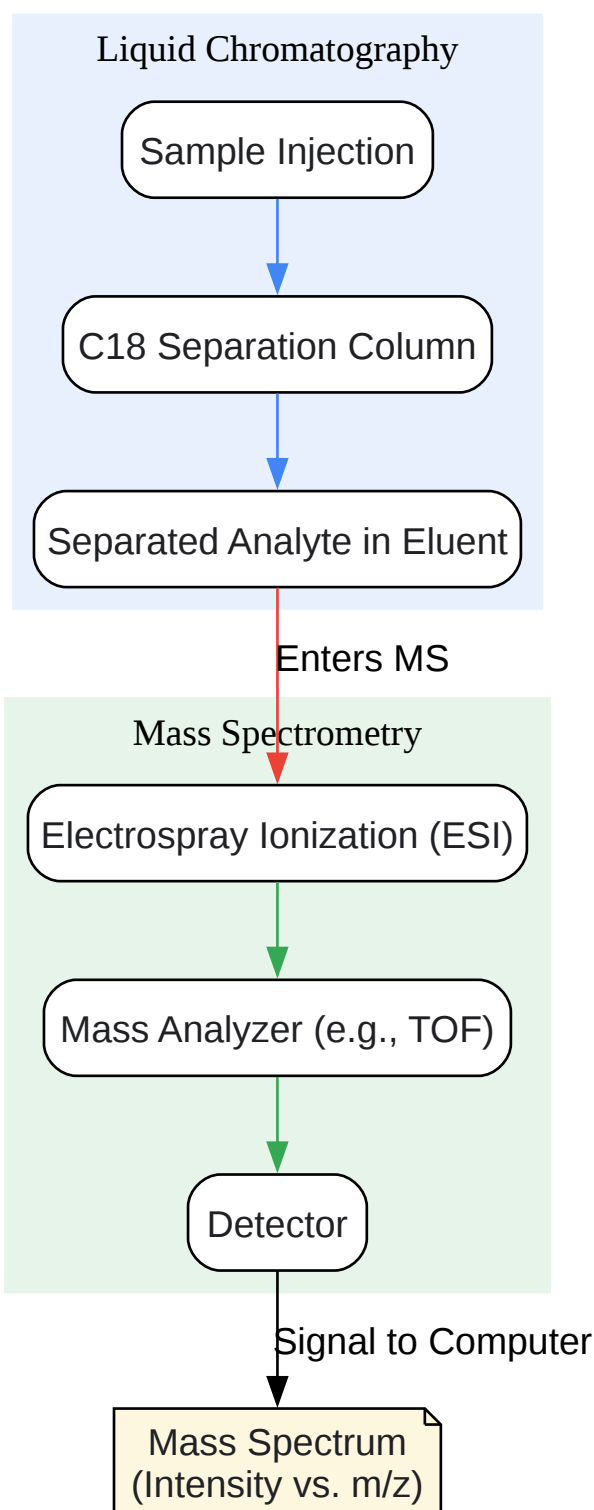
While theoretical calculations provide an expected value, rigorous experimental verification is mandatory in any scientific or drug development setting to confirm the identity and purity of a synthesized compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.[10][11][12]

### Mass Spectrometry (MS) for Direct Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It provides a direct and highly accurate measurement of the molecular weight.[14][15] For a compound like **1-isopropyl-1H-imidazole-4-carboxylic acid**, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as the chromatography step separates the target compound from any impurities before it enters the mass spectrometer.[11]

- Sample Preparation:
  - Accurately weigh approximately 1 mg of the synthesized **1-isopropyl-1H-imidazole-4-carboxylic acid**.
  - Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The final concentration should be optimized based on instrument sensitivity.
- Liquid Chromatography (LC) Conditions:
  - Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is typically used for polar organic molecules.
  - Mobile Phase A: Water + 0.1% Formic Acid. The acid helps to protonate the analyte for better ionization.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes. This ensures that compounds with varying polarities are eluted.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 2-5 µL.
- Mass Spectrometry (MS) Conditions:
  - Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like this one. [\[11\]](#)
  - Polarity: Run in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
  - Expected Ions:
    - Positive Mode  $[M+H]^+$ :  $154.0742 + 1.0078 = 155.0820$  m/z
    - Negative Mode  $[M-H]^-$ :  $154.0742 - 1.0078 = 153.0664$  m/z
  - Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition. [\[13\]](#)[\[14\]](#)



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Caption: Experimental workflow for LC-MS analysis.

Trustworthiness through Self-Validation: The power of high-resolution MS lies in its ability to self-validate. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.<sup>[14]</sup> A match provides extremely high confidence in the assigned molecular formula, and therefore, the molecular weight.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS confirms the mass, NMR spectroscopy confirms the structure—the specific arrangement of atoms.<sup>[10][16]</sup> It provides information about the chemical environment of each nucleus (typically protons,  $^1\text{H}$  NMR), confirming that the mass measured corresponds to the correct isomer.<sup>[17][18]</sup>

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). The choice of solvent is critical; DMSO- $\text{d}_6$  is often suitable for carboxylic acids as it can exchange with the acidic proton.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0 ppm.<sup>[16]</sup>
- **Acquisition:** Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
- **Data Analysis:** Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to infer neighboring protons.

For **1-isopropyl-1H-imidazole-4-carboxylic acid**, we would expect to see:

- A doublet: Integrating to 6 protons (from the two  $-\text{CH}_3$  groups of the isopropyl).
- A septet: Integrating to 1 proton (from the  $-\text{CH}$  group of the isopropyl).
- Two singlets: Each integrating to 1 proton (from the two C-H protons on the imidazole ring).
- A broad singlet: Integrating to 1 proton (from the carboxylic acid  $-\text{OH}$ ). This peak may be broad and its chemical shift can vary.

The presence of all these signals with the correct integrations and multiplicities provides definitive confirmation of the molecular structure, validating that the molecular weight of 154.17 g/mol belongs to the correct molecule.

## Part 3: Significance in Drug Development

The molecular weight of a compound is more than just a physical constant; it is a critical parameter in the drug discovery and development pipeline.[\[19\]](#)[\[20\]](#)

- **Drug-Likeness and Oral Bioavailability:** The "Rule of Five," a set of guidelines developed by Christopher A. Lipinski, predicts the potential for a compound to be orally bioavailable. One of the key rules is that the molecular weight should be less than 500 Daltons. At ~154 Da, **1-isopropyl-1H-imidazole-4-carboxylic acid** falls well within this range, making it an attractive starting point or fragment for drug design.[\[2\]](#) Small molecules with low molecular weight generally exhibit better absorption and distribution properties.[\[2\]](#)[\[3\]](#)
- **Purity and Quality Control:** In pharmaceutical manufacturing, confirming the molecular weight is a fundamental quality control step. Any deviation from the expected mass in a sample would indicate the presence of impurities or degradation products, which must be identified and characterized.[\[11\]](#)
- **Regulatory Submission:** Regulatory bodies like the FDA require unambiguous proof of structure and identity for any new chemical entity. High-resolution mass spectrometry and NMR data are essential components of the Characterization section of any regulatory filing.

## Conclusion

The molecular weight of **1-isopropyl-1H-imidazole-4-carboxylic acid** is theoretically calculated to be 154.169 g/mol. However, this in-depth guide demonstrates that establishing this value in a research and development context is a multi-faceted process. It requires rigorous experimental verification through powerful analytical techniques, primarily high-resolution mass spectrometry for direct mass measurement and NMR spectroscopy for structural validation. The convergence of data from these orthogonal methods provides the high degree of certainty required to advance a compound like this through the demanding pipeline of modern drug discovery. Understanding this process is fundamental for any scientist working to translate novel molecules into effective therapies.

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